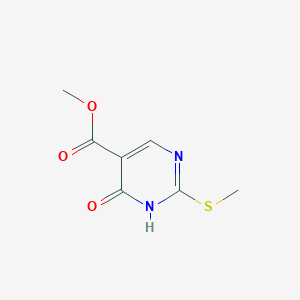

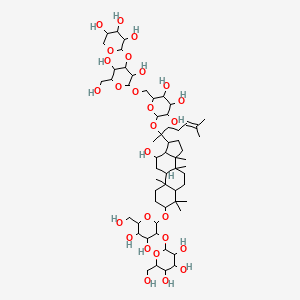

![molecular formula C27H27N3OS B2488349 1-(4-(4,5-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-diphenylethanone CAS No. 922635-77-6](/img/structure/B2488349.png)

1-(4-(4,5-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-diphenylethanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "1-(4-(4,5-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-diphenylethanone" is a chemical entity that has garnered interest in the scientific community for its unique structural features and potential biological activities. This interest is reflected in research efforts aimed at exploring its synthesis, molecular structure, chemical reactions, and various properties.

Synthesis Analysis

Synthesis of similar compounds involves multi-step reactions including cyclo condensation, and the use of catalysts like SO4^2-/Y2O3 in ethanol. These methods are highlighted in the synthesis of related piperazine derivatives with potential antimicrobial activities (Rajkumar, Kamaraj, & Krishnasamy, 2014).

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using various spectroscopic techniques including IR, 1H and 13C NMR, and mass spectral studies. Additionally, X-ray diffraction studies have provided insights into the crystal structure of certain derivatives, revealing intra and intermolecular hydrogen bonds that influence the compound's stability and interactions (Wang, Liu, & Yan, 2006).

Chemical Reactions and Properties

The reactivity of such compounds often involves interactions with various chemical entities, leading to the formation of novel derivatives with enhanced biological activities. For instance, the reaction of piperazine derivatives with isatins has been explored, yielding compounds with potential therapeutic applications (Vasilevskii et al., 2010).

Physical Properties Analysis

Physical properties such as solubility, melting point, and crystalline structure significantly affect the compound's applicability in different domains. Studies on related compounds have revealed insights into their crystalline structure, which is crucial for understanding their stability and reactivity (Karczmarzyk & Malinka, 2004).

Chemical Properties Analysis

The chemical properties, including reactivity towards various reagents, stability under different conditions, and interaction with biological targets, are central to the compound's potential applications. For instance, the antimicrobial activity of piperazine derivatives underscores the importance of understanding these chemical properties for therapeutic applications (Deshmukh, Karale, Akolkar, & Randhavane, 2017).

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

A study conducted in 2020 examined the anticancer activity of a series of polyfunctional substituted 1,3-thiazoles, including compounds with a piperazine substituent similar to the one . These compounds showed effectiveness against various cancer cell lines, including lung, kidney, CNS, ovarian, prostate, breast cancer, epithelial cancer, leukemia, and melanoma (Turov, 2020).

Antimicrobial and Antibacterial Properties

Research in 2014 on 1-(2-(4,5-dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine derivatives, a closely related compound, revealed significant antimicrobial properties. These compounds were effective against various bacterial and fungal strains (Rajkumar, Kamaraj, & Krishnasamy, 2014).

A 2020 study on novel bis(pyrazole-benzofuran) hybrids with piperazine linkers showed strong antibacterial effects, particularly against E. coli, S. aureus, and S. mutans. These compounds also displayed promising inhibitory activities against MRSA and VRE bacterial strains (Mekky & Sanad, 2020).

Antioxidant Activity

A 2014 study highlighted the antioxidant potential of certain piperazine derivatives. These compounds, including 1-(5-(4-methoxy-phenyl)-(1,3,4)oxadiazol-2-yl)-piperazine derivatives, showed significant activity in scavenging free radicals (Mallesha, Harish, Mohana, & Rekha, 2014).

Antiproliferative and Anti-Inflammatory Properties

Research on 1-phenyl-4-substituted phthalazine derivatives, related to the compound , revealed notable antiproliferative activity against various cancer cell lines, suggesting potential as anticancer drugs (Xin, Meng, Liu, & Zhang, 2018).

In 2017, novel piperazine derivatives demonstrated significant anti-inflammatory activity in vitro and in vivo, suggesting potential therapeutic applications in inflammation-related conditions (Ahmed, Molvi, & Khan, 2017).

Wirkmechanismus

Target of Action

Thiazole derivatives have been found to have diverse biological activities, acting as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole derivatives are known to interact with their targets in a variety of ways, leading to a range of biological effects .

Biochemical Pathways

Thiazole derivatives are known to influence a variety of biochemical pathways, leading to their diverse biological activities .

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the bioavailability of the compound.

Result of Action

Thiazole derivatives have been found to exhibit a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Action Environment

Factors such as ph, temperature, and the presence of other compounds can potentially influence the action of thiazole derivatives .

Eigenschaften

IUPAC Name |

1-[4-(4,5-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-2,2-diphenylethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H27N3OS/c1-19-13-14-23-25(20(19)2)28-27(32-23)30-17-15-29(16-18-30)26(31)24(21-9-5-3-6-10-21)22-11-7-4-8-12-22/h3-14,24H,15-18H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYYNVLAUHFFFLB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)SC(=N2)N3CCN(CC3)C(=O)C(C4=CC=CC=C4)C5=CC=CC=C5)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H27N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-(4,5-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2,2-diphenylethanone | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

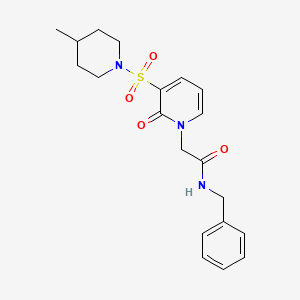

![5-chloro-2-methoxy-N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2488271.png)

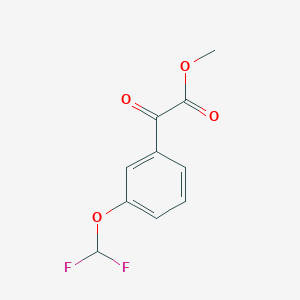

![Methyl 2-[6-(4-chlorophenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate](/img/structure/B2488273.png)

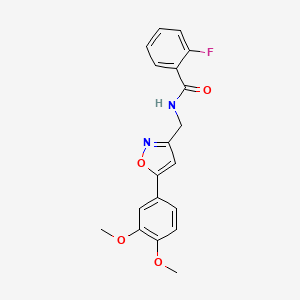

![2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2488279.png)

![Ethyl 4-[[7-[(2-chloro-6-fluorophenyl)methyl]-3-methyl-2,6-dioxopurin-8-yl]methyl]piperazine-1-carboxylate](/img/structure/B2488282.png)

![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)-[1,4'-bipiperidin]-1'-yl)methanone](/img/structure/B2488286.png)

![6-{[(4-Fluorophenyl)(methyl)amino]sulfonyl}-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B2488289.png)